molecular formula C10H20INO2 B2451929 Tert-butyl 5-iodopentylcarbamate CAS No. 262278-05-7

Tert-butyl 5-iodopentylcarbamate

Cat. No.: B2451929
CAS No.: 262278-05-7
M. Wt: 313.179
InChI Key: ARXOWAUDEJFDNC-UHFFFAOYSA-N
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Description

Contextual Significance as a Functionalized Building Block

In the intricate world of organic synthesis, the ability to selectively connect different molecular fragments is paramount. Tert-butyl 5-iodopentylcarbamate serves as a prime example of a functionalized building block, a molecule with specific, strategically placed reactive groups. The presence of the Boc-protected amine and the iodide on the same molecule allows for sequential and controlled reactions. The Boc group is a common protecting group for amines, preventing the nitrogen from reacting while other transformations are carried out on the molecule. This protecting group can be readily removed under specific conditions to reveal the free amine, which can then participate in further reactions. The iodo group, being a good leaving group, provides a reactive handle for nucleophilic substitution reactions, enabling the attachment of this building block to other molecules.

This dual functionality is particularly crucial in the construction of large and complex molecules, where precise control over the assembly process is necessary to achieve the desired final product. The five-carbon aliphatic chain provides a flexible spacer, the length and nature of which can be critical for the biological activity of the final construct.

Historical Trajectory and Evolution of its Research Utility

The research utility of this compound is intrinsically linked to the evolution of strategies in medicinal chemistry that require the tethering of two distinct molecular entities. While the precise date of its first synthesis is not prominently documented in readily available literature, the compound's rise to prominence coincides with the growing interest in bifunctional molecules for targeted therapies. The development of N-Boc protected haloalkylamines, in general, provided a new set of tools for organic chemists to build complex molecules with greater control.

Initially, such bifunctional linkers were explored for a variety of applications in organic synthesis and the development of bioactive compounds. However, the most significant driver for the widespread use of this compound has been the emergence of Proteolysis Targeting Chimeras (PROTACs). PROTACs are innovative therapeutic agents that co-opt the cell's natural protein degradation machinery to eliminate disease-causing proteins. The fundamental design of a PROTAC involves a "warhead" that binds to the target protein and a ligand that recruits an E3 ubiquitin ligase, connected by a linker. The linker's role is not merely to connect the two ends but to optimally orient them to facilitate the formation of a productive ternary complex, leading to the ubiquitination and subsequent degradation of the target protein. The structural characteristics of this compound make it an ideal candidate for incorporation into PROTAC linkers.

Overview of Key Research Domains Employing the Compound

The primary and most impactful research domain for this compound is undoubtedly the development of Proteolysis Targeting Chimeras (PROTACs) . researchgate.net Within this field, the compound serves as a crucial building block for the synthesis of the linker component. researchgate.net Researchers utilize its reactive iodide to attach it to one of the binding moieties (either the target protein binder or the E3 ligase ligand) and subsequently deprotect the Boc-amine to connect the other part, thus assembling the final PROTAC molecule. The length of the pentyl chain provided by this linker is often a critical parameter that is systematically varied to optimize the efficacy of the resulting PROTAC.

Another significant area of application is in the synthesis of analogues of biologically active molecules. For instance, it has been employed in the creation of positional isomers of FTY720 (Fingolimod) , an immunosuppressive drug. By using this compound as a building block, chemists can introduce an aminoalkyl chain at different positions of a core scaffold, allowing for the exploration of structure-activity relationships and the development of new therapeutic agents with potentially improved properties.

Furthermore, this compound has found utility in the synthesis of novel heterocyclic compounds, such as pyrazolo[1,5-a]pyrimidine (B1248293) derivatives . These scaffolds are of interest in medicinal chemistry due to their potential as inhibitors of various enzymes. The introduction of the N-Boc-pentylamino side chain via this compound can influence the biological activity and pharmacokinetic properties of these derivatives.

The table below summarizes the key research applications of this compound:

Research DomainSpecific Application
Proteolysis Targeting Chimeras (PROTACs) Synthesis of the bifunctional linker connecting the target protein binder and the E3 ligase ligand.
Medicinal Chemistry Synthesis of analogues of bioactive molecules, such as FTY720, to explore structure-activity relationships.
Heterocyclic Chemistry Introduction of aminoalkyl side chains in the synthesis of novel pyrazolo[1,5-a]pyrimidine derivatives with potential biological activity.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl N-(5-iodopentyl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20INO2/c1-10(2,3)14-9(13)12-8-6-4-5-7-11/h4-8H2,1-3H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARXOWAUDEJFDNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCCCCI
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20INO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

262278-05-7
Record name tert-butyl N-(5-iodopentyl)carbamate
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Synthetic Methodologies for Tert Butyl 5 Iodopentylcarbamate

Established Synthetic Routes and Procedural Optimizations

The most common and established method for the synthesis of tert-butyl 5-iodopentylcarbamate is a two-step process starting from the commercially available 5-amino-1-pentanol (B144490). This route involves the protection of the amino group as a tert-butyl carbamate (B1207046), followed by the conversion of the terminal hydroxyl group to an iodide.

Carbamate Formation and Protection Strategies

The protection of the primary amine in 5-amino-1-pentanol is a critical first step. The tert-butoxycarbonyl (Boc) group is an ideal choice due to its stability under a wide range of reaction conditions and its facile removal under acidic conditions. nih.gov The most prevalent method for introducing the Boc group is the reaction of the amine with di-tert-butyl dicarbonate (B1257347) ((Boc)₂O). numberanalytics.commychemblog.com

The reaction is typically carried out in a suitable solvent, such as tetrahydrofuran (B95107) (THF) or dichloromethane (B109758) (DCM), often in the presence of a base to facilitate the reaction. While strong bases like sodium hydroxide (B78521) can be used, milder bases like triethylamine (B128534) or even catalyst-free conditions in a water-acetone mixture have been reported to be effective, offering a greener alternative. nih.govnumberanalytics.com The use of 4-(dimethylamino)pyridine (DMAP) as a catalyst can also accelerate the reaction. mychemblog.com

Table 1: Comparison of Reaction Conditions for Boc Protection of Amines

Reagent SystemSolventBase/CatalystTemperatureReaction TimeYieldReference
(Boc)₂OTHFNaOH (aq)0 °C to rt30 minHigh mychemblog.com
(Boc)₂ODCMNonert12 hHigh mychemblog.com
(Boc)₂OWater/AcetoneNonertShortExcellent nih.gov
(Boc)₂OTHFDMAPrt12 hHigh mychemblog.com

Note: "rt" denotes room temperature. Yields are reported as "High" or "Excellent" as specific percentages for this exact substrate were not detailed in all general procedures.

Regioselective Iodination Techniques

Following the successful protection of the amino group, the resulting tert-butyl (5-hydroxypentyl)carbamate is subjected to an iodination reaction to replace the terminal hydroxyl group. Several methods are available for this transformation, with the Appel reaction and the Finkelstein reaction being prominent examples.

The Appel reaction provides a direct conversion of the alcohol to the alkyl iodide using a combination of triphenylphosphine (B44618) (PPh₃) and iodine (I₂). commonorganicchemistry.com This reaction typically proceeds with inversion of stereochemistry. Imidazole is often added to the reaction mixture.

Alternatively, the hydroxyl group can first be converted to a better leaving group, such as a tosylate or mesylate, followed by a Finkelstein reaction . In this Sₙ2 reaction, the tosylate or mesylate is displaced by an iodide ion, usually from sodium iodide (NaI) in a solvent like acetone. This method also proceeds with inversion of configuration.

A one-pot conversion of alcohols to alkyl iodides using a CeCl₃·7H₂O/NaI system in acetonitrile (B52724) has also been reported as a mild and efficient method. cmu.edu This system has been shown to be effective for a variety of alcohols, including benzyl (B1604629) alcohol, with complete conversion at reflux temperature. cmu.edu

Table 2: Common Iodination Methods for Alcohols

Reaction NameReagentsSolventKey FeaturesReference
Appel ReactionPPh₃, I₂, ImidazoleDichloromethane, AcetonitrileDirect conversion, Sₙ2 mechanism (inversion) commonorganicchemistry.com
Finkelstein Reaction (via Tosylate/Mesylate)1. TsCl/MsCl, Pyridine2. NaI1. DCM2. AcetoneTwo-step process, Sₙ2 mechanism (inversion)General Knowledge
Cerium(III) Chloride/Sodium IodideCeCl₃·7H₂O, NaIAcetonitrileMild, one-pot procedure cmu.edu

Precursor Functionalization and Derivatization

The primary precursor for the synthesis of this compound is 5-amino-1-pentanol. This starting material is readily available and can be synthesized through various routes, including the reduction of glutaric acid derivatives or the reductive amination of 2-hydroxytetrahydropyran, which itself can be derived from biomass. wikipedia.org A green and efficient synthesis of 5-amino-1-pentanol from 3,4-dihydro-2H-pyran has been reported with a yield of up to 93% under mild conditions. google.com

Development of Novel and Sustainable Synthetic Approaches

In line with the growing emphasis on environmentally friendly chemical processes, research has been directed towards developing more sustainable methods for the synthesis of carbamates and alkyl halides.

Exploration of Green Chemistry Principles in Synthesis

Several green chemistry principles can be applied to the synthesis of this compound. For the carbamate formation step, catalyst-free conditions in aqueous solvent mixtures represent a significant improvement over traditional methods that use hazardous solvents and reagents. nih.gov Microwave-assisted synthesis has also emerged as a powerful tool for accelerating organic reactions, often leading to higher yields and shorter reaction times with reduced energy consumption. nih.govirjet.net

For the iodination step, the development of catalytic systems that avoid the use of stoichiometric and often toxic reagents is a key area of research. While not specifically reported for tert-butyl (5-hydroxypentyl)carbamate, the use of catalytic systems for the conversion of alcohols to halides is a promising avenue for greener synthesis. organic-chemistry.org

Chemo- and Stereoselective Synthesis Considerations

The synthesis of this compound from 5-amino-1-pentanol is inherently regioselective, as the amino group is significantly more nucleophilic than the hydroxyl group, allowing for selective Boc protection.

While the target molecule itself is not chiral, stereoselectivity becomes a crucial consideration when synthesizing derivatives with stereocenters. For the iodination of a chiral secondary alcohol, both the Appel and Finkelstein reactions proceed with inversion of configuration, which is a predictable and often desirable outcome. commonorganicchemistry.com However, methods that allow for stereoretentive substitution of alcohols are also being developed, offering greater synthetic flexibility. acs.org Enzymatic synthesis offers a powerful tool for achieving high chemo- and stereoselectivity in the synthesis of amino alcohols and their derivatives, providing a green and efficient alternative to traditional chemical methods. nih.govnih.gov

Reactivity Profiles and Mechanistic Investigations of Tert Butyl 5 Iodopentylcarbamate

Nucleophilic Substitution Reactions Involving the Iodo Moiety

The primary iodo group in tert-butyl 5-iodopentylcarbamate is susceptible to nucleophilic attack, a fundamental transformation in organic chemistry. These reactions involve the replacement of the iodide leaving group by a nucleophile.

Detailed Mechanistic Pathways (SN1, SN2) and Kinetic Studies

Nucleophilic substitution reactions at a primary carbon center, such as in this compound, predominantly proceed through the SN2 (bimolecular nucleophilic substitution) mechanism. studymind.co.ukchemguide.co.uk The SN2 reaction is a single-step process where the nucleophile attacks the electrophilic carbon atom at the same time as the leaving group departs. youtube.com This concerted mechanism involves a transition state where the nucleophile and the leaving group are both partially bonded to the carbon atom. chemguide.co.uk The rate of an SN2 reaction is dependent on the concentrations of both the substrate and the nucleophile, leading to a second-order rate law: Rate = k[Alkyl Halide][Nucleophile]. youtube.comyoutube.com

The alternative SN1 (unimolecular nucleophilic substitution) mechanism is generally not favored for primary alkyl halides like this compound. libretexts.org The SN1 pathway involves a two-step process initiated by the slow, rate-determining formation of a carbocation intermediate, followed by a rapid attack by the nucleophile. wyzant.com Primary carbocations are highly unstable and their formation presents a significant energy barrier, making the SN1 pathway energetically unfavorable compared to the SN2 pathway for primary substrates. libretexts.org

Kinetic studies on analogous primary alkyl iodides provide insight into the expected reactivity of this compound. The rate of SN2 reactions is sensitive to the nature of the leaving group, the nucleophile, the solvent, and the structure of the alkyl group. youtube.com For halogenoalkanes, the reactivity order in SN2 reactions is generally I > Br > Cl > F, which is attributed to the bond strength of the carbon-halogen bond; the weaker C-I bond is more easily broken. libretexts.orgsavemyexams.com

Table 1: Relative Rates of SN2 Reactions for Different Halogens

Halogen (X) in R-X Relative Rate
I ~30,000
Br ~10,000
Cl ~200
F 1

Note: Approximate relative rates for the reaction of a primary alkyl halide with a common nucleophile.

Steric and Electronic Influences on Reactivity

The reactivity of this compound in SN2 reactions is influenced by both steric and electronic factors.

Steric Influences: The SN2 mechanism involves a backside attack of the nucleophile on the carbon atom bearing the leaving group. libretexts.org Steric hindrance around the reaction center can significantly slow down the rate of an SN2 reaction. masterorganicchemistry.comyoutube.com In this compound, the iodo group is at the end of a five-carbon chain, making the primary carbon relatively unhindered. However, the bulky tert-butoxycarbonyl (Boc) protecting group at the other end of the molecule can have an indirect steric effect. While not directly attached to the reactive center, the flexible pentyl chain can fold back, potentially impeding the approach of the nucleophile to some extent. Branching at the β-carbon (the carbon adjacent to the electrophilic carbon) is known to decrease the rate of SN2 reactions. libretexts.org

Electronic Influences: The Boc protecting group is an electron-withdrawing group, which can influence the electrophilicity of the carbon atom attached to the iodine. wikipedia.org Electron-withdrawing groups can have competing effects in SN2 reactions. They can increase the partial positive charge on the electrophilic carbon, making it more attractive to nucleophiles. However, they can also destabilize the transition state. researchgate.net In the case of this compound, the electronic effect of the distant Boc group on the primary iodide is likely to be modest due to the insulating effect of the pentyl chain.

Elimination Reactions (E1, E2) and Side Product Formation

In addition to substitution, alkyl halides can undergo elimination reactions to form alkenes. The primary substrate, this compound, can undergo elimination primarily through the E2 (bimolecular elimination) mechanism, especially in the presence of a strong, sterically hindered base. libretexts.orglibretexts.org The E2 reaction is a concerted process where a base removes a proton from a carbon adjacent (β-position) to the leaving group, and the leaving group departs simultaneously, forming a double bond. chadsprep.com The rate of an E2 reaction is second order, depending on the concentrations of both the substrate and the base. libretexts.org

The competition between SN2 and E2 reactions is a key consideration. libretexts.orgchemguide.co.uk For primary alkyl halides, SN2 reactions are generally favored. libretexts.org However, the use of a strong, bulky base, such as potassium tert-butoxide, can favor E2 elimination. masterorganicchemistry.comyoutube.com The steric bulk of the base hinders its ability to act as a nucleophile at the carbon center, making proton abstraction at the less hindered β-position more likely. masterorganicchemistry.com Higher reaction temperatures also tend to favor elimination over substitution. chemguide.co.uk

The E1 (unimolecular elimination) reaction is a two-step process that proceeds through a carbocation intermediate, similar to the SN1 reaction. stackexchange.com As with SN1, the E1 pathway is generally not significant for primary alkyl halides due to the instability of the primary carbocation. stackexchange.com

Potential side products in reactions of this compound with basic nucleophiles include the corresponding alkene, pent-4-en-1-ylcarbamate, resulting from E2 elimination.

Table 2: Factors Favoring SN2 vs. E2 for Primary Alkyl Halides

Factor Favors SN2 Favors E2
Base/Nucleophile Strong, non-bulky nucleophile Strong, sterically hindered base
Temperature Lower temperature Higher temperature

| Substrate | Less substituted α- and β-carbons | More substituted β-carbons (can lead to more stable alkene) |

Metal-Catalyzed Cross-Coupling Transformations

The carbon-iodine bond in this compound is an excellent handle for participating in various metal-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds.

Suzuki, Stille, Heck, and Sonogashira Coupling Applications

Suzuki Coupling: The Suzuki-Miyaura coupling involves the reaction of an organohalide with an organoboron compound, catalyzed by a palladium complex. nih.gov this compound, being a primary alkyl iodide, can undergo Suzuki coupling with various boronic acids or their esters to form new C(sp³)–C(sp²) or C(sp³)–C(sp³) bonds. nih.govnih.gov The presence of the Boc-protected amine is generally well-tolerated in these reactions. frontiersin.orgorganic-chemistry.org

Stille Coupling: The Stille reaction couples an organohalide with an organotin compound, also catalyzed by palladium. libretexts.org Similar to the Suzuki reaction, this compound can be a suitable substrate for Stille coupling, allowing for the formation of a variety of new carbon-carbon bonds. researchgate.net

Heck Coupling: The Heck reaction is a palladium-catalyzed reaction between an unsaturated halide and an alkene to form a substituted alkene. stackexchange.com While traditionally used with aryl and vinyl halides, recent advancements have enabled the use of unactivated alkyl halides in Heck-type reactions. researchgate.net

Sonogashira Coupling: The Sonogashira coupling is a palladium-catalyzed reaction of a terminal alkyne with an aryl or vinyl halide. libretexts.orgorganic-chemistry.org The coupling of alkyl halides in Sonogashira reactions is also an area of active research. researchgate.netrsc.org Such a transformation with this compound would lead to the introduction of an alkynyl group.

Table 3: Overview of Metal-Catalyzed Cross-Coupling Reactions

Reaction Name Coupling Partners Catalyst System (Typical) Bond Formed
Suzuki Alkyl iodide + Organoboron compound Pd catalyst, base C-C
Stille Alkyl iodide + Organotin compound Pd catalyst C-C
Heck Alkyl iodide + Alkene Pd catalyst, base C-C

| Sonogashira | Alkyl iodide + Terminal alkyne | Pd catalyst, Cu co-catalyst, base | C-C |

Investigation of C-I Bond Activation Mechanisms

The key step in these palladium-catalyzed cross-coupling reactions is the activation of the carbon-iodine bond. For alkyl halides, this typically occurs through an oxidative addition of the C-I bond to a low-valent palladium(0) species, forming a palladium(II) intermediate. nih.gov

The mechanism of oxidative addition for primary alkyl halides is generally considered to proceed via an SN2-type pathway, where the palladium complex acts as the nucleophile. nih.gov The reaction involves the attack of the electron-rich Pd(0) center on the electrophilic carbon of the alkyl iodide, leading to the cleavage of the C-I bond and the formation of an alkyl-palladium(II)-iodide complex.

Alternatively, radical pathways can also be involved in the activation of alkyl iodides, particularly under certain reaction conditions such as photoirradiation. nih.govacs.org In such cases, a single-electron transfer (SET) from the palladium catalyst to the alkyl iodide can generate an alkyl radical and a Pd(I) species. acs.org This alkyl radical can then participate in the catalytic cycle.

The subsequent steps in the catalytic cycle typically involve transmetalation (in Suzuki and Stille couplings) or migratory insertion (in Heck and Sonogashira couplings), followed by reductive elimination to regenerate the Pd(0) catalyst and form the final product. nih.gov

Reductive Transformations and Hydrogenation Studies

The reactivity of this compound is significantly influenced by the primary alkyl iodide functionality. This group is susceptible to various reductive transformations, including hydrodehalogenation, which converts the carbon-iodine bond into a carbon-hydrogen bond. These reactions can proceed through different mechanistic pathways, such as nucleophilic substitution, single-electron transfer (SET), or catalytic hydrogenation, with the choice of reagent and conditions determining the outcome.

A key feature of this compound is the general compatibility of the tert-butoxycarbonyl (Boc) protecting group under many reductive conditions that target the alkyl iodide. The product of such a reduction is tert-butyl pentylcarbamate.

Catalytic Hydrogenation: Catalytic hydrogenation is a standard method for the reduction of various functional groups. While more commonly applied to double bonds or nitro groups, it can also achieve the hydrodehalogenation of alkyl halides. For a substrate like this compound, catalytic transfer hydrogenation represents a viable reductive method. In a study involving similar N-Boc protected iodomethyl groups, catalytic transfer hydrogenolysis using ammonium (B1175870) formate (B1220265) in refluxing methanol (B129727) with a palladium catalyst successfully reduced the C-I bond to a C-H bond. nih.gov This method is advantageous due to its mild conditions, which are fully compatible with the acid-sensitive Boc group. nih.govresearchgate.net

The general stability of the Boc protecting group to standard catalytic hydrogenation conditions (e.g., H₂ gas with Pd, Pt, or Ni catalysts) is well-documented, ensuring that the carbamate (B1207046) remains intact during the reduction of the iodide. researchgate.netresearchgate.net

Hydride Reductions: Complex metal hydrides are powerful reducing agents capable of cleaving carbon-halogen bonds.

Sodium Borohydride (NaBH₄): This reagent can reduce primary and secondary alkyl iodides, typically via a bimolecular nucleophilic substitution (SN2) mechanism. vt.edu The reaction rate follows the order of leaving group ability: I > Br > Cl. vt.edu For this compound, treatment with NaBH₄ would be expected to yield tert-butyl pentylcarbamate. While NaBH₄ is generally compatible with Boc-protected amines, certain N-Boc-protected heterocycles have shown susceptibility to cleavage by NaBH₄, although this is not typical for simple alkylcarbamates. researchgate.netresearchgate.net

Lithium Aluminum Hydride (LiAlH₄): This is a much stronger reducing agent than NaBH₄. Studies on the reduction of secondary alkyl iodides with LiAlH₄ (or its deuterated analogue, LAD) have provided strong evidence for a single-electron-transfer (SET) pathway rather than a pure SN2 mechanism. acs.org This pathway involves the formation of a radical anion, which then fragments into an alkyl radical and an iodide ion. acs.org While effective, the high reactivity of LiAlH₄ can sometimes lead to reduced chemoselectivity compared to milder reagents.

Radical Reductions: The generation of an alkyl radical from the primary iodide of this compound is another important reductive pathway. This can be initiated through various methods, including photoredox catalysis or reactions with radical initiators. nih.gov These methods often operate under mild, neutral conditions that are compatible with the Boc protecting group. acs.org For instance, visible-light-mediated protocols can achieve carbon-iodide bond homolysis to generate the corresponding alkyl radical, which can then be trapped or undergo further reactions. nih.gov The compatibility of N-Boc groups in such transformations has been demonstrated in various cross-coupling reactions involving primary and secondary alkyl iodides. acs.org

Table 1: Summary of Reductive Methods for Alkyl Iodides and Boc Group Compatibility
MethodReagent/ConditionsMechanismProduct from this compoundBoc Group Stability
Catalytic Hydrogenation H₂/Pd-C, PtO₂Catalytic Hydrogenolysistert-Butyl pentylcarbamateHigh researchgate.netresearchgate.net
Transfer Hydrogenation HCOOH, HCOONH₄, Pd-CCatalytic Transfer Hydrogenolysistert-Butyl pentylcarbamateHigh nih.gov
Hydride Reduction NaBH₄SN2tert-Butyl pentylcarbamateGenerally High vt.edu
Hydride Reduction LiAlH₄Single-Electron Transfer (SET)tert-Butyl pentylcarbamateHigh
Radical Reduction Photoredox Catalyst, Visible LightSingle-Electron Transfer (SET)tert-Butyl pentylcarbamateHigh acs.org

Chemical Stability and Compatibility of the Carbamate Protective Group

The tert-butoxycarbonyl (Boc) group is one of the most widely used amine protecting groups in organic synthesis due to its predictable and robust chemical stability. Its compatibility with a vast array of reaction conditions, contrasted with its specific lability under acidic conditions, makes it a cornerstone of protecting group strategy.

Stability Profile: The Boc group in this compound is exceptionally stable under numerous conditions:

Basic Conditions: It is completely stable to strong and weak bases, including hydroxides, alkoxides, and amines. This allows for reactions like dehydrohalogenation (elimination) of the alkyl iodide using a strong base without affecting the carbamate. libretexts.orgyoutube.com

Nucleophiles: The carbamate is resistant to a wide range of nucleophiles, a property essential for reactions involving the alkyl iodide moiety, which is an electrophilic center. researchgate.netorganic-chemistry.org

Reductive Conditions: As detailed in the previous section, the Boc group is stable to many common reducing agents, including catalytic hydrogenation (H₂/Pd, Pt, Ni), NaBH₄, and diisobutylaluminium hydride (DIBAL-H). researchgate.netresearchgate.net This orthogonality is crucial for selectively transforming the alkyl iodide.

Oxidative Conditions: The Boc group also withstands many common oxidizing agents.

Lability Profile (Deprotection): The primary vulnerability of the Boc group is its susceptibility to acid-catalyzed cleavage. The mechanism involves protonation of the carbonyl oxygen (or ether oxygen), followed by the elimination of isobutylene (B52900) or capture of the resulting stable tert-butyl cation by a nucleophile. wikipedia.org This deprotection can be achieved under various acidic conditions:

Strong Protic Acids: Reagents like trifluoroacetic acid (TFA), often in dichloromethane (B109758) (DCM), or hydrogen chloride (HCl) in solvents like dioxane, methanol, or ethyl acetate (B1210297), are standard for Boc removal. wikipedia.orgnih.govresearchgate.net

Lewis Acids: A range of Lewis acids, including SnCl₄, AlCl₃, ZnBr₂, and TMSI (trimethylsilyl iodide), can also effectively cleave the Boc group. wikipedia.orgsemanticscholar.org The reaction with TMSI proceeds via silylation of the carbonyl oxygen, leading to the elimination of tert-butyl iodide. wikipedia.org

Iodine: While molecular iodine is used as a mild catalyst for the protection of amines with (Boc)₂O, it has also been reported to catalyze the deprotection of N-Boc groups under solvent-free or specific solvent conditions, proceeding through a proposed halogen bond interaction. semanticscholar.orgorganic-chemistry.orgresearchgate.net

The presence of the iodide in this compound does not intrinsically alter the fundamental stability of the Boc group, but it is a factor in planning synthetic routes. For example, while the Boc group is stable to the iodide ion itself, conditions that might favor the elimination of HI (e.g., strong, non-nucleophilic bases) or substitution of the iodide (e.g., various nucleophiles) are generally compatible with the Boc protecting group.

Table 2: Stability and Compatibility of the Boc Group in this compound
Condition/Reagent ClassStability/CompatibilityCommentsReference(s)
Strong Bases Stablee.g., NaOH, KOH, t-BuOK researchgate.netorganic-chemistry.org
Nucleophiles Stablee.g., RLi, RMgX, amines, enolates researchgate.netorganic-chemistry.org
Catalytic Hydrogenation Stablee.g., H₂, Pd/C researchgate.netresearchgate.net
Mild Hydride Reductants Stablee.g., NaBH₄ vt.edu
Strong Protic Acids Labile e.g., TFA, HCl wikipedia.orgnih.gov
Lewis Acids Labile e.g., AlCl₃, TMSI, ZnBr₂ wikipedia.orgsemanticscholar.org
Radical Initiators Stablee.g., AIBN, photoredox catalysts acs.org

Applications of Tert Butyl 5 Iodopentylcarbamate As a Synthetic Intermediate

Construction of Complex Nitrogen-Containing Heterocyclic Systems

The unique structure of tert-butyl 5-iodopentylcarbamate makes it an ideal precursor for the synthesis of various nitrogen-containing heterocyclic systems. The presence of a reactive primary iodide and a protected amine on the same molecule allows for intramolecular cyclization reactions to form saturated heterocycles of different ring sizes.

Synthesis of Substituted Pyrrolidines, Piperidines, and Azepanes

This compound serves as a key building block for the synthesis of substituted pyrrolidines, piperidines, and azepanes, which are common structural motifs in many pharmaceuticals and natural products. The general strategy involves the deprotection of the Boc group to reveal the primary amine, followed by intramolecular N-alkylation. The primary iodide acts as a good leaving group, facilitating the ring-closing reaction.

For instance, treatment of this compound with a strong acid, such as trifluoroacetic acid (TFA), efficiently removes the Boc protecting group to yield 5-iodopentan-1-amine. Subsequent treatment of this intermediate with a non-nucleophilic base can induce intramolecular cyclization to form piperidine. By modifying the carbon chain length of the starting iodoalkylcarbamate, other heterocycles such as pyrrolidines (from a four-carbon chain) or azepanes (from a six-carbon chain) can be synthesized. This approach provides a straightforward entry into these important classes of compounds.

Furthermore, the reactivity of the iodide can be harnessed to introduce substituents onto the heterocyclic ring. For example, the iodide can be displaced by a variety of nucleophiles prior to the deprotection and cyclization sequence, leading to the formation of substituted heterocycles.

Starting MaterialReagentsProductHeterocycle
Tert-butyl 4-iodobutylcarbamate1. TFA; 2. BaseN-Boc-pyrrolidinePyrrolidine
This compound1. TFA; 2. BaseN-Boc-piperidinePiperidine
Tert-butyl 6-iodohexylcarbamate1. TFA; 2. BaseN-Boc-azepaneAzepane

Formation of Macrocyclic Systems

The principles of using this compound in the synthesis of smaller heterocycles can be extended to the formation of larger macrocyclic systems. In this context, it can be utilized as a precursor to a diamine building block. For example, the iodide can be converted to a second protected amine functionality through various synthetic transformations.

One common method involves the reaction of the iodide with sodium azide (B81097) to form an azido (B1232118) intermediate, which can then be reduced to the corresponding amine. After selective deprotection of one of the amine groups, the resulting mono-protected diamine can be reacted with a dicarboxylic acid or a diacyl chloride under high-dilution conditions to promote intramolecular cyclization over intermolecular polymerization, yielding a macrocyclic lactam. The flexibility of the pentyl chain in this compound provides a useful spacer element in the construction of these large ring systems.

Elaboration of Functionalized Alkyl Chains and Linkers

This compound is an excellent starting material for the elaboration of functionalized alkyl chains and for use as a chemical linker. The differential reactivity of the terminal iodide and the protected amine allows for sequential functionalization.

The iodide can be readily displaced by a wide range of nucleophiles, including alkoxides, thiolates, and carbanions, to introduce new functional groups at one end of the five-carbon chain. Subsequently, the Boc-protected amine at the other end can be deprotected to reveal a primary amine, which can then undergo further reactions such as acylation, alkylation, or sulfonylation.

This bifunctionality makes this compound a particularly useful linker in the field of Proteolysis Targeting Chimeras (PROTACs). nih.govbroadpharm.com PROTACs are heterobifunctional molecules that simultaneously bind to a target protein and an E3 ubiquitin ligase, leading to the degradation of the target protein. broadpharm.comprepchem.com The five-carbon chain of this compound can serve as the linker to connect the two binding moieties, and the terminal functional groups provide the handles for their attachment.

Strategic Utilization in the Synthesis of Natural Product Scaffolds

While direct incorporation of the entire this compound molecule into a natural product may be uncommon, its use as a building block for constructing key fragments or scaffolds is a valuable synthetic strategy. Many natural products contain linear amino alcohol or diamine motifs, and this compound provides a convenient and protected precursor to a C5 amino alcohol or diamine synthon.

For example, the iodide can be converted to a hydroxyl group via displacement with a hydroxide (B78521) equivalent or through a two-step sequence of acetate (B1210297) displacement followed by hydrolysis. The resulting N-Boc-5-aminopentanol is a common structural unit found in various natural products. Similarly, as mentioned earlier, conversion of the iodide to an amine provides a protected 1,5-diaminopentane (cadaverine) derivative, a building block for numerous alkaloids and other nitrogenous natural products. chemicalbook.com

Role in the Development of Advanced Research Probes and Labels

The development of chemical probes and labels is crucial for studying biological processes. The bifunctional nature of this compound makes it an attractive scaffold for the synthesis of such tools. The iodo group provides a site for attachment to a molecule of interest through nucleophilic substitution.

Following attachment, the Boc-protected amine can be deprotected to introduce a reactive handle. This newly revealed primary amine can then be conjugated to a variety of reporter molecules, such as fluorophores (e.g., fluorescein, rhodamine), affinity tags (e.g., biotin), or other labels. This allows for the specific labeling of biomolecules or other targets for visualization, purification, or identification purposes. The five-carbon linker helps to spatially separate the label from the molecule of interest, which can minimize potential steric hindrance and preserve biological activity.

Integration into Polymer Synthesis and Functional Material Research

This compound and its derivatives have potential applications in the field of polymer chemistry and functional materials. After appropriate functional group transformations, it can be used as a monomer for the synthesis of functional polymers.

For instance, conversion of the iodide to an amine, followed by protection of one amine and conversion of the other to an isocyanate, would yield a monomer suitable for polyurethane synthesis. chemimpex.com Alternatively, conversion of the terminal iodide to a carboxylic acid would produce an amino acid monomer that, after deprotection, could be polymerized to form a polyamide. The presence of the pendant Boc-protected amine along the polymer backbone, or at the chain end, would allow for post-polymerization modification to introduce specific functionalities, thereby tailoring the properties of the resulting material for applications in areas such as drug delivery, biomaterials, or coatings.

Investigation of Derivatives, Analogs, and Structure Reactivity Relationships

Modifications of the Alkyl Chain Length and Branching Patterns

The five-carbon alkyl chain in tert-butyl 5-iodopentylcarbamate is a key determinant of its conformational flexibility and the spatial relationship between the iodo and carbamate (B1207046) functional groups. Research into analogs with varying chain lengths and branching patterns has provided insights into how these structural features impact reactivity.

Homologs of this compound, such as tert-butyl 6-iodohexylcarbamate and tert-butyl 7-iodoheptylcarbamate, have been synthesized and utilized in various synthetic contexts. chemicalbook.com The increased chain length in these analogs can influence the propensity for intramolecular reactions, such as cyclization, by altering the entropic and enthalpic factors governing ring formation. For instance, the formation of larger rings may be favored with longer chains, while shorter chains might be more suited for the synthesis of five- or six-membered heterocycles.

The introduction of branching on the alkyl chain can significantly alter the steric environment around the reactive centers. This can influence the rates of nucleophilic substitution at the carbon bearing the iodine atom and can also affect the acidity of the N-H proton of the carbamate. While specific studies focusing solely on the branching of the alkyl chain of this compound are not extensively detailed in the provided results, general principles of organic chemistry suggest that increased branching would likely hinder SN2 reactions at the iodo position due to increased steric hindrance.

Table 1: Examples of this compound Analogs with Modified Alkyl Chains

Compound NameMolecular FormulaMolecular Weight ( g/mol )CAS Number
This compoundC₁₀H₂₀INO₂313.18262278-05-7
tert-Butyl 6-iodohexylcarbamateC₁₁H₂₂INO₂327.20269931-50-6
tert-Butyl 7-iodoheptylcarbamateC₁₂H₂₄INO₂341.23947721-38-0
tert-Butyl 8-iodooctylcarbamateC₁₃H₂₆INO₂355.26947721-39-1

Variations in the Carbamate Protecting Group and its Influence on Reactivity

Replacing the Boc group with other carbamate protecting groups, such as the benzyloxycarbonyl (Cbz) or fluorenylmethyloxycarbonyl (Fmoc) groups, can alter the electronic properties of the nitrogen atom and the steric environment around it. masterorganicchemistry.com The Cbz group, for instance, can be removed by hydrogenolysis, offering an orthogonal deprotection strategy to the acid-labile Boc group. masterorganicchemistry.com The Fmoc group is base-labile, providing yet another distinct method for deprotection. masterorganicchemistry.com

The electronic nature of the protecting group can also have a more subtle influence on the reactivity at the iodo position. An electron-withdrawing protecting group can slightly decrease the electron density along the alkyl chain, potentially making the carbon attached to the iodine more electrophilic. However, this effect is generally considered to be minor compared to the direct influence of the solvent and the incoming nucleophile.

Table 2: Common Carbamate Protecting Groups and Their Cleavage Conditions

Protecting GroupAbbreviationCleavage Conditions
tert-ButyloxycarbonylBocAcidic conditions (e.g., TFA, HCl) masterorganicchemistry.com
BenzyloxycarbonylCbz or ZCatalytic hydrogenation (e.g., H₂, Pd/C) masterorganicchemistry.com
9-FluorenylmethyloxycarbonylFmocBase (e.g., piperidine) masterorganicchemistry.com

Strategic Substitution at the Iodo Position and its Synthetic Implications

The carbon-iodine bond is the most reactive of the carbon-halogen bonds, making the iodo group an excellent leaving group in nucleophilic substitution reactions. byjus.com This reactivity is a cornerstone of the synthetic utility of this compound. The iodo group can be readily displaced by a wide variety of nucleophiles, including amines, azides, cyanides, thiols, and carbanions, to introduce new functional groups. byjus.comorganic-chemistry.org

Furthermore, the iodine atom can participate in a range of metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Heck couplings, allowing for the formation of carbon-carbon and carbon-heteroatom bonds. organic-chemistry.orgacs.org These reactions significantly expand the synthetic possibilities, enabling the construction of more complex molecular architectures.

Recent advances have also explored the use of hypervalent iodine reagents, which can be generated from alkyl iodides, to mediate unique transformations. researchgate.net While less common than with aryl iodides, the in situ generation of alkyl-λ³-iodanes from alkyl iodides opens up possibilities for novel reactivity patterns. researchgate.net

The substitution of the iodo group can also be used to introduce other halogens. For example, treatment with a suitable fluoride (B91410) source could yield the corresponding fluoroalkane, a transformation that can be challenging to achieve directly.

Enantioselective Synthesis and Stereochemical Aspects of Analogs

The introduction of chirality into analogs of this compound can be crucial for applications in medicinal chemistry and materials science. While the parent compound is achiral, the synthesis of analogs with stereocenters on the alkyl chain or at a substituted position opens up a new dimension of molecular diversity.

Enantioselective synthesis of chiral amino alcohols and related structures often relies on asymmetric hydrogenation or other catalytic asymmetric transformations. nih.govnih.gov For instance, the enantioselective synthesis of chiral γ-amino alcohols has been achieved through the iridium-catalyzed asymmetric hydrogenation of β-amino ketones. nih.gov Similar strategies could potentially be adapted to synthesize chiral analogs of this compound.

Palladium-catalyzed enantioselective C-H activation has also emerged as a powerful tool for the synthesis of chiral amines. chu-lab.orgresearchgate.net This approach could be envisioned for the asymmetric functionalization of the alkyl chain. The development of chiral aryl iodide catalysts for stereoselective reactions further highlights the growing importance of chirality in iodine-mediated transformations. rsc.org

The stereochemical outcome of reactions involving chiral analogs is of paramount importance, as different enantiomers or diastereomers can exhibit vastly different biological activities or material properties. Therefore, the development of stereocontrolled synthetic routes to these analogs is an active area of research.

Advanced Spectroscopic and Analytical Methodologies for Research Characterization

High-Resolution Mass Spectrometry for Reaction Progress Monitoring and Product Validation

High-resolution mass spectrometry (HRMS) is a critical tool for the unequivocal identification and validation of Tert-butyl 5-iodopentylcarbamate. Unlike standard mass spectrometry, HRMS provides the exact mass of the molecule and its fragments with a high degree of accuracy (typically to within 5 ppm), allowing for the determination of the elemental composition. This is particularly crucial for distinguishing between compounds with the same nominal mass but different chemical formulas.

In the context of synthesizing this compound, HRMS would be employed to confirm the successful installation of the tert-butoxycarbonyl (Boc) protecting group onto 5-iodopentan-1-amine and to verify the final product's identity. The expected protonated molecule [M+H]⁺ would be analyzed to match its experimentally determined exact mass with the theoretically calculated mass. For instance, a study on the simultaneous determination of docetaxel (B913) and paclitaxel (B517696) utilized liquid chromatography-electrospray ionization-tandem mass spectrometry (LC-ESI-MS/MS) to achieve high sensitivity and specificity, a technique directly applicable to the analysis of carbamates like this compound. nih.gov

Furthermore, HRMS is invaluable for monitoring the progress of reactions involving this compound. By taking small aliquots from a reaction mixture and analyzing them by HRMS, researchers can track the disappearance of starting materials and the appearance of the desired product, as well as any byproducts. This real-time analysis allows for the optimization of reaction conditions such as temperature, reaction time, and catalyst loading.

Table 1: Illustrative HRMS Data for a Carbamate-Containing Compound

IonCalculated Exact MassObserved Exact MassMass Error (ppm)Elemental Composition
[M+H]⁺314.0557314.05611.3C₁₀H₂₁INO₂Na⁺
[M+Na]⁺336.0377336.03800.9C₁₀H₂₀INO₂Na⁺

Note: The data in this table is illustrative and represents the type of information obtained from HRMS analysis. The exact masses are calculated for the chemical formula of this compound.

Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Elucidation

While one-dimensional (1D) NMR spectroscopy (¹H and ¹³C) provides fundamental information about the structure of this compound, complex structural assignments and the characterization of its derivatives often necessitate the use of multi-dimensional NMR techniques. These experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), provide information about the connectivity of atoms within the molecule.

¹H-¹H COSY: This experiment reveals which protons are coupled to each other, typically those on adjacent carbon atoms. For this compound, COSY would be used to trace the spin systems of the pentyl chain, confirming the connectivity from the methylene (B1212753) group adjacent to the nitrogen to the methylene group bearing the iodine atom.

¹H-¹³C HSQC: This spectrum correlates each proton with the carbon atom to which it is directly attached. This is essential for unambiguously assigning the ¹³C NMR signals, which can sometimes be challenging based on chemical shift alone.

¹H-¹³C HMBC: This experiment shows correlations between protons and carbons that are two or three bonds away. HMBC is particularly powerful for identifying quaternary carbons (like the one in the tert-butyl group) and for confirming the connection between the pentyl chain and the carbamate (B1207046) functionality.

The application of these techniques would provide a detailed and unambiguous assignment of all proton and carbon signals in this compound, which is crucial for confirming its synthesis and for the structural elucidation of more complex molecules derived from it.

Table 2: Representative ¹H and ¹³C NMR Data for a Carbamate Derivative

Position¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)Key HMBC Correlations
-C(CH₃)₃1.45 (s, 9H)79.5C=O
-NH-4.60 (br s, 1H)--CH₂- (adjacent to N)
-NH-CH₂-3.10 (q, J=6.5 Hz, 2H)40.8C=O, -CH₂- (β to N)
-CH₂-CH₂-I3.20 (t, J=7.0 Hz, 2H)6.5-CH₂- (adjacent to I), -CH₂- (γ to I)
Interior methylenes1.30-1.90 (m, 6H)25.0, 30.5, 33.0Correlations to adjacent methylene groups

Note: This data is representative and illustrates the type of information derived from multi-dimensional NMR experiments. Actual chemical shifts and coupling constants would need to be determined experimentally for this compound.

Advanced Chromatographic Separations (e.g., Prep HPLC, GC-MS) for Purity Assessment in Research Contexts

Ensuring the purity of a research compound is paramount for obtaining reliable and reproducible results in subsequent applications. Advanced chromatographic techniques such as preparative High-Performance Liquid Chromatography (Prep HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are essential for both the purification and purity assessment of this compound.

Preparative High-Performance Liquid Chromatography (Prep HPLC) is a powerful tool for the purification of synthetic compounds on a milligram to gram scale. nih.gov For this compound, which is a relatively non-polar molecule, reversed-phase HPLC would be the method of choice. A C18 column with a gradient elution system, typically using a mixture of water and a polar organic solvent like acetonitrile (B52724) or methanol (B129727), would be employed to separate the desired product from any unreacted starting materials, reagents, or byproducts. The high resolution of Prep HPLC allows for the isolation of compounds with very high purity, often exceeding 99%.

Gas Chromatography-Mass Spectrometry (GC-MS) is a hyphenated technique that combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. It is highly effective for the analysis of volatile and thermally stable compounds. While the thermal lability of the carbamate group can sometimes be a challenge, with appropriate derivatization or careful control of the injector temperature, GC-MS can be a valuable tool for assessing the purity of this compound. The gas chromatogram provides information on the number of components in a sample, and the mass spectrum of each component can be used for identification by comparing it to a library of known compounds or by analyzing its fragmentation pattern. For instance, in the analysis of related compounds, GC-MS has been used to identify various glyceryl ethers. scielo.br

Table 3: Comparison of Advanced Chromatographic Techniques for Purity Assessment

TechniquePrincipleApplication for this compoundAdvantages
Prep HPLC Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Purification of the final product to a high degree of purity.High resolution, applicable to a wide range of compounds, non-destructive.
GC-MS Separation of volatile components in a gaseous mobile phase followed by mass analysis.Purity assessment and identification of volatile impurities. Can provide structural information from fragmentation.High sensitivity, excellent separation efficiency, provides mass spectral data for identification.

X-ray Crystallography for Definitive Structural Assignment of Derivatives

While spectroscopic methods provide powerful tools for structural elucidation in solution, X-ray crystallography offers the unambiguous and definitive determination of a molecule's three-dimensional structure in the solid state. This technique is particularly valuable for establishing the absolute stereochemistry of chiral molecules and for understanding the precise spatial arrangement of atoms in complex structures.

Although obtaining suitable crystals of this compound itself might be challenging due to its flexible alkyl chain, derivatives of this compound are often amenable to crystallographic analysis. For example, if this compound is used as a synthon to create a more complex, rigid molecule, X-ray crystallography can be used to confirm the structure of the final product with unparalleled accuracy.

A relevant example is the crystal structure of tert-butyl 3,6-diiodocarbazole-9-carboxylate, which features a carbamate group and iodine atoms. nih.govnih.gov The analysis of this structure provided precise bond lengths and angles, as well as insights into intermolecular interactions such as π-π stacking and halogen bonding. nih.govnih.gov Similarly, the crystal structure of a derivative of this compound would provide definitive proof of its covalent framework and conformational preferences in the solid state.

Table 4: Key Structural Parameters Obtainable from X-ray Crystallography of a Derivative

ParameterInformation Provided
Unit Cell Dimensions The size and shape of the repeating unit in the crystal lattice.
Space Group The symmetry elements present in the crystal.
Atomic Coordinates The precise x, y, and z coordinates of each atom in the unit cell.
Bond Lengths & Angles The distances between bonded atoms and the angles between bonds, confirming connectivity.
Torsion Angles The dihedral angles that define the conformation of the molecule.
Intermolecular Interactions Information on how molecules pack together in the crystal, including hydrogen bonds and van der Waals forces.

In-situ Spectroscopic Techniques for Mechanistic Studies of Reactions

Understanding the mechanism of a chemical reaction is fundamental to its optimization and broader application. In-situ spectroscopic techniques, which monitor a reaction as it happens without the need for sampling, provide a powerful window into reaction kinetics and the transient intermediates that may be formed. For reactions involving this compound, techniques such as in-situ Fourier Transform Infrared (FTIR) spectroscopy could be particularly informative.

For example, in a reaction where the iodide of this compound is displaced by a nucleophile, in-situ FTIR could be used to monitor the disappearance of the C-I vibrational mode and the appearance of new vibrational modes associated with the product. By tracking the concentration of reactants, intermediates, and products over time, a detailed kinetic profile of the reaction can be constructed. This information is invaluable for determining the reaction order, activation energy, and for elucidating the reaction mechanism.

Computational and Theoretical Investigations of Tert Butyl 5 Iodopentylcarbamate and Its Transformations

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly Density Functional Theory (DFT), are a cornerstone for understanding the intrinsic properties of a molecule like tert-butyl 5-iodopentylcarbamate. acs.org DFT methods provide a balance between computational cost and accuracy, making them suitable for studying the electronic structure and predicting reactivity. nih.govrsc.org

Detailed research findings from DFT calculations would typically involve the optimization of the molecule's geometry to find its lowest energy conformation. From this optimized structure, a variety of electronic properties can be calculated. For instance, the distribution of electron density and the molecular electrostatic potential (MEP) map would be generated to identify electron-rich and electron-deficient regions. The nitrogen and oxygen atoms of the carbamate (B1207046) group are expected to be electron-rich, while the hydrogen on the nitrogen and the carbon atom attached to the iodine would be relatively electron-deficient.

Reactivity indices derived from the energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are crucial for predicting how the molecule interacts with other chemical species. A lower HOMO-LUMO energy gap generally suggests higher reactivity. For this compound, the HOMO is likely to be localized on the carbamate and iodine moieties, indicating these are the primary sites for electrophilic attack. The LUMO would likely be centered on the C-I bond, specifically the antibonding σ* orbital, marking it as the site for nucleophilic attack. acs.org

A representative set of data that would be generated from DFT calculations is presented in Table 1.

Calculated Property Predicted Value Significance
HOMO Energy-6.5 eVIndicates the electron-donating ability of the molecule.
LUMO Energy-0.8 eVIndicates the electron-accepting ability of the molecule.
HOMO-LUMO Gap5.7 eVRelates to the chemical reactivity and stability of the molecule.
Dipole Moment2.5 DQuantifies the overall polarity of the molecule.
Mulliken Atomic ChargesC(C=O): +0.6e, O(C=O): -0.5e, N: -0.4e, I: -0.1eReveals the partial charges on key atoms, indicating sites for nucleophilic or electrophilic attack.
Table 1: Representative DFT-Calculated Electronic Properties of this compound.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum chemical calculations provide insight into the static properties of a single molecule, Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of the molecule over time, including its conformational flexibility and interactions with its environment, such as a solvent. mdpi.comresearchgate.net

For this compound, MD simulations would reveal the accessible conformations of the pentyl chain and the rotation around the C-N bond of the carbamate group. The carbamate functional group can impose some conformational restrictions due to the delocalization of electrons. acs.orgnih.gov The simulations would track the torsional angles along the molecule's backbone to identify the most stable and frequently occurring conformations in a given solvent.

Furthermore, MD simulations are invaluable for studying intermolecular interactions. By simulating the molecule in a solvent box (e.g., water or an organic solvent), one can analyze the hydrogen bonding patterns between the carbamate's N-H and C=O groups and the solvent molecules. acs.org The radial distribution functions (RDFs) for specific atom pairs would be calculated to quantify the probability of finding a solvent molecule at a certain distance from a particular atom in the solute.

A summary of the kind of data derived from MD simulations is shown in Table 2.

Simulation Parameter Typical Finding Interpretation
Dominant Dihedral Angle (C-C-C-C)gauche (~60°) and anti (~180°)The pentyl chain is flexible and can adopt various conformations.
Rotational Barrier (C-N bond)~12-15 kcal/molRotation around the carbamate C-N bond is restricted but possible. acs.org
Solvent Shell Composition (in water)Water molecules form strong hydrogen bonds with the N-H and C=O groups.The carbamate moiety is the primary site for hydration.
Self-Aggregation PotentialLow in polar solventsThe molecule is unlikely to form large aggregates in solvents like water.
Table 2: Illustrative Findings from Molecular Dynamics Simulations of this compound.

Theoretical Prediction of Reaction Pathways, Transition States, and Reaction Energetics

A significant application of computational chemistry is the elucidation of reaction mechanisms. For this compound, a key reaction of interest is the nucleophilic substitution at the carbon bearing the iodine atom. DFT calculations can be used to map out the potential energy surface for such a reaction, for example, with a nucleophile like hydroxide (B78521) or cyanide. crunchchemistry.co.ukstudymind.co.uk

For a primary alkyl iodide like this compound, a bimolecular nucleophilic substitution (SN2) mechanism is expected to be dominant. studymind.co.uk Computational studies would confirm this by searching for a single transition state where the nucleophile attacks the carbon atom at the same time as the iodide ion leaves. The calculated reaction profile would provide detailed information on the energetics of this process.

Table 3 presents a hypothetical reaction energetics profile for an SN2 reaction of this compound.

Reaction Parameter Calculated Value (kcal/mol) Description
Activation Energy (Ea)20-25The energy barrier that must be overcome for the reaction to occur.
Reaction Energy (ΔErxn)-10 to -15The overall energy change, indicating an exothermic reaction.
Transition State GeometryTrigonal bipyramidal carbon centerThe characteristic geometry of an SN2 transition state.
Table 3: Predicted Reaction Energetics for the SN2 reaction of this compound with a Generic Nucleophile.

Computational Studies on Catalyst-Substrate Interactions (if applicable)

The synthesis of carbamates can often be facilitated by catalysts. nih.govnih.gov Computational methods are instrumental in understanding how a catalyst interacts with the substrate to lower the activation energy of a reaction. While the direct synthesis of this compound from its precursors might be a multi-step process, computational studies could investigate the role of a catalyst in the formation of the carbamate linkage itself.

For example, if a metal-based catalyst were used, DFT calculations could model the coordination of the reactants to the metal center. nih.gov The study would explore how this interaction polarizes the bonds of the reactants, making them more susceptible to reaction. The entire catalytic cycle could be mapped out, identifying all intermediates and transition states. This would provide insights into the rate-determining step of the catalyzed reaction and could guide the design of more efficient catalysts.

A hypothetical scenario involving a catalyst is summarized in Table 4.

Catalyst Property Computational Finding Implication for Catalysis
Substrate Binding Energy-15 kcal/molStrong interaction between the catalyst and the carbamate precursor.
Activation Energy (Catalyzed)10-12 kcal/molThe catalyst significantly lowers the energy barrier compared to the uncatalyzed reaction.
Rate-Determining StepProduct release from the catalyst surface.Identifies the bottleneck in the catalytic cycle.
Table 4: Illustrative Computational Data for a Catalyzed Reaction Involving a Carbamate Precursor.

Future Research Directions and Emerging Avenues for Tert Butyl 5 Iodopentylcarbamate

Integration with Automated Synthesis and Flow Chemistry Platforms

The structure of tert-butyl 5-iodopentylcarbamate is well-suited for adoption in automated synthesis and flow chemistry, technologies that offer enhanced control, safety, and scalability over traditional batch processes. acs.org Flow chemistry, which involves performing reactions in continuously flowing streams, allows for precise control over parameters like temperature, pressure, and reaction time, leading to improved yields and reduced side-product formation. acs.org

Future research will likely focus on developing continuous-flow protocols for the synthesis and subsequent functionalization of this compound. For instance, flow reactors are highly effective for transformations involving hazardous or gaseous reagents, which could be relevant for introducing the iodo- or amino- functionalities. acs.org The synthesis of organic azides from alkyl halides in flow systems, for example, has been demonstrated to be a safe and efficient process. unimi.it This could be directly applied to convert this compound into its corresponding azide (B81097) derivative for use in bioorthogonal chemistry. unimi.it

Automated synthesis platforms, such as those used for automated glycan assembly (AGA) or peptide synthesis, rely on bifunctional building blocks to iteratively construct complex molecules on a solid support. beilstein-journals.org this compound, with its orthogonal protecting group (Boc-amine) and reactive handle (alkyl iodide), represents an ideal candidate for incorporation into such automated systems as a versatile linker or spacer unit. beilstein-journals.orgnih.gov Research in this area would involve adapting the compound for solid-phase synthesis, potentially by modifying it to attach to various resins and optimizing its reaction cycles within an automated protocol.

Table 1: Potential Flow Chemistry Applications for this compound and its Derivatives

Reaction Type Reagents/Conditions in Flow Potential Product/Application Reference
Azide Synthesis Sodium azide, continuous flow reactor Tert-butyl 5-azidopentylcarbamate (for Click Chemistry) unimi.it
Heck Coupling Palladium catalyst, aryl halide, microwave-assisted flow Arylated pentylcarbamate derivatives nih.gov
Photochemical Bromination Bromine source, 390 nm light irradiation Brominated analogs for alternative coupling acs.org

Exploration in Novel Catalytic Cycles and Reagent Systems

The terminal iodide of this compound is a key functional group that opens avenues for exploration in a variety of modern catalytic reactions, particularly in carbon-carbon and carbon-heteroatom bond formation. While palladium-catalyzed cross-coupling reactions like the Suzuki, Stille, and Negishi reactions have traditionally focused on aryl halides, recent advancements have expanded their scope to include alkyl halides. nih.govsigmaaldrich.com

A significant future direction is the application of advanced palladium catalysts, particularly those using bulky, electron-rich trialkylphosphine ligands like P(t-Bu)₃, to mediate the coupling of this compound with a wide range of organometallic reagents. nih.gov These catalysts have shown remarkable activity for challenging substrates, including unactivated aryl chlorides, and could be adapted for alkyl iodides under mild conditions. nih.govsigmaaldrich.com Similarly, the Buchwald-Hartwig amination, another cornerstone of palladium catalysis, could be explored for the direct conversion of the iodo-group to a differently substituted amine, expanding the synthetic utility of the scaffold. sigmaaldrich.com

Beyond palladium, metal-free catalytic systems are an emerging area of interest. Recently, a metal-free C(sp³)–C(sp) cross-coupling reaction between inert alkyl iodides and arylacetylene bromides was developed using a ligated boryl radical-mediated halogen atom transfer (XAT) process under light irradiation. acs.org Applying such novel, metal-free strategies to this compound could enable the introduction of alkyne moieties, which are highly valuable functional groups for subsequent "click" reactions. nih.govacs.org Furthermore, the use of hypervalent iodine reagents represents another promising frontier. beilstein-journals.orgfrontiersin.org These reagents are environmentally benign alternatives to heavy metals and are effective for a wide range of oxidative transformations, including the functionalization of alkenes and oxidative coupling reactions. beilstein-journals.orgnih.gov Research could explore the use of this compound as a substrate in novel hypervalent iodine-catalyzed reactions to generate unique and complex molecular architectures. beilstein-journals.org

Potential in Bioorthogonal Chemistry and Chemical Biology Applications

Bioorthogonal chemistry involves chemical reactions that can occur in living systems without interfering with native biological processes. nih.gov Bifunctional molecules like this compound are ideal precursors for creating probes and linkers for such applications. The tert-butoxycarbonyl (Boc) group is a stable and widely used protecting group for amines, while the alkyl iodide can be readily converted into other functional groups suitable for bioorthogonal ligation. chem-station.commasterorganicchemistry.com

A primary avenue of research is the use of this compound in the synthesis of Proteolysis-Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. They consist of a ligand for the target protein, a ligand for the E3 ligase, and a linker connecting them. The flexible five-carbon chain of this compound is an ideal scaffold for the linker component. nih.gov The iodide can be easily converted to an azide, which can then be coupled to an alkyne-modified ligand via the highly efficient and bioorthogonal copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a premier "click chemistry" reaction. nih.gov This modular approach allows for the rapid assembly of libraries of PROTACs with varying linker lengths and attachment points to optimize degradation activity. nih.gov

The resulting triazole from the click reaction is not just a linkage; it is metabolically robust and can form hydrogen bonds, potentially influencing the binding and orientation of the PROTAC ternary complex. nih.gov The versatility of the iodo-group also allows for its conversion into other functionalities for bioorthogonal reactions, such as thiols for maleimide (B117702) conjugation or strained alkynes for strain-promoted azide-alkyne cycloaddition (SPAAC), which avoids the use of a potentially toxic copper catalyst. google.com

Table 2: Bioorthogonal Functionalization Strategies for this compound

Starting Moiety Reagent/Reaction Resulting Functional Group Bioorthogonal Reaction Partner Reference
Alkyl Iodide Sodium Azide (NaN₃) Alkyl Azide Terminal or Strained Alkyne nih.gov
Alkyl Iodide Thiourea, then hydrolysis Alkyl Thiol Maleimide, Iodoacetamide nih.gov
Alkyl Iodide Alkyne-bearing nucleophile Internal Alkyne Azide acs.org

Development of Tailored Functional Materials Incorporating the Pentylcarbamate Moiety

The unique chemical features of this compound also position it as a valuable building block for the synthesis of novel functional materials. The carbamate (B1207046) group itself is an important structural motif in polymer chemistry, notably in the production of polyurethanes. nih.govsintef.no Research could explore the incorporation of the pentylcarbamate unit into polymer backbones to create new materials. Carbamate-based polymers are being investigated for their potential as sequence-defined, abiotic polymers, where control over the monomer sequence can lead to materials with specific, predictable functions. acs.orgnih.gov The carbamate linkage is more rigid than a peptide bond and can influence the conformational landscape of a polymer chain. nih.gov

After deprotection of the Boc group to reveal the primary amine, the resulting 5-iodopentylamine or its derivatives can be used to functionalize surfaces and materials. Long-chain alkylamines are known to self-assemble on various substrates, such as mica and metal surfaces, modifying their surface properties. researchgate.netaip.org For example, alkylamines have been used to functionalize graphene oxide, improving its dispersibility in solvents for applications in lubricants. researchgate.net Similarly, they are employed as capping agents in the shape-selective synthesis of copper nanowires, where they protect the metal surface from oxidation and direct crystal growth. researchgate.netaiche.org

Future research could involve using the deprotected amine of the title compound to anchor it to material surfaces (e.g., metal oxides, polymers with carboxylic acid groups), while the terminal iodide could be used for subsequent "grafting-from" polymerization or for attaching other functional molecules. This dual functionality allows for the creation of hierarchically structured materials with tailored chemical and physical properties for applications in electronics, coatings, and sensing.

Q & A

Q. Optimization Tips :

  • Monitor reaction progress with TLC (Rf ~0.5 in 3:1 hexane:EtOAc).
  • Increase iodination yield by using anhydrous solvents and maintaining low temperatures (0–5°C) to minimize side reactions .

Advanced: How can researchers resolve discrepancies in reported yields for this compound synthesis?

Methodological Answer:
Yield variations often arise from differences in:

  • Iodination Reagents : Appel reaction (CI₄) may give lower yields (~60%) due to iodine volatility, while Mitsunobu conditions (DEAD/I₂) achieve higher yields (~85%) but require strict anhydrous conditions .
  • Solvent Choice : Polar solvents (e.g., DMF) improve iodine solubility but may promote hydrolysis; non-polar solvents (e.g., DCM) reduce side reactions .

Q. Troubleshooting :

  • Byproduct Analysis : Use LC-MS to detect hydrolyzed intermediates (e.g., tert-butyl 5-hydroxypentylcarbamate).
  • Kinetic Studies : Vary reaction time and temperature to identify optimal conditions (e.g., 12 hrs at 25°C for Mitsunobu) .

Basic: What spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

NMR Spectroscopy :

  • ¹H NMR : Confirm Boc group presence (singlet at δ 1.4 ppm for tert-butyl) and pentyl chain integration (δ 3.1–3.3 ppm for NCH₂, δ 1.2–1.8 ppm for CH₂ groups) .
  • ¹³C NMR : Detect iodine’s inductive effect on adjacent carbons (C-I at δ 30–40 ppm) .

IR Spectroscopy : Identify carbamate C=O stretch at ~1680–1720 cm⁻¹ .

Mass Spectrometry : Validate molecular weight via ESI-MS (expected [M+H]⁺: ~340 g/mol) .

Advanced: How does the tert-butyl group influence the stability and reactivity of 5-iodopentylcarbamate?

Methodological Answer:

  • Steric Shielding : The bulky tert-butyl group reduces nucleophilic attack on the carbamate carbonyl, enhancing stability during storage and reaction .
  • Thermal Stability : Differential Scanning Calorimetry (DSC) shows decomposition onset at ~150°C, making the compound suitable for reactions below 100°C .
  • Reactivity Trade-offs : While the Boc group stabilizes the molecule, it may hinder iodination efficiency by sterically shielding the hydroxyl group in precursor synthesis. Use kinetic studies to balance protection and reactivity .

Basic: What safety protocols are essential when handling this compound?

Methodological Answer:

  • PPE : Wear nitrile gloves, lab coats, and safety goggles. Use OV/AG-P99 respirators if handling powders in non-ventilated areas .
  • Storage : Keep in amber glass vials under argon at –20°C to prevent iodine dissociation and light-induced degradation .
  • Spill Management : Neutralize iodine residues with 5% sodium thiosulfate before disposal .

Advanced: How can computational methods aid in predicting this compound’s behavior in novel reactions?

Methodological Answer:

  • DFT Calculations : Model transition states for iodination steps to predict regioselectivity and energy barriers (e.g., Gaussian 16 with B3LYP/6-31G* basis set) .
  • Solvent Effects : Use COSMO-RS to simulate solvent interactions, identifying optimal media (e.g., DCM vs. THF) for reaction scalability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.